N-(4-methylphenyl)-N'-(2-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
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Overview
Description
N’-(4-METHYLPHENYL)-N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a piperazine ring substituted with a nitrobenzoyl group and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-METHYLPHENYL)-N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps:
Formation of 4-nitrobenzoyl chloride: This can be achieved by reacting 4-nitrobenzoic acid with thionyl chloride under reflux conditions.
Preparation of 4-(4-nitrobenzoyl)piperazine: The 4-nitrobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Formation of N’-(4-methylphenyl)ethanediamide: This intermediate is synthesized by reacting 4-methylphenylamine with ethyl chloroformate.
Coupling Reaction: Finally, the two intermediates are coupled together under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-METHYLPHENYL)-N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-amino derivative of the compound
Substitution: Various substituted piperazine derivatives
Hydrolysis: 4-methylphenylamine, 4-nitrobenzoic acid, and ethylenediamine derivatives
Scientific Research Applications
N’-(4-METHYLPHENYL)-N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-METHYLPHENYL)-N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-METHYLPHENYL)-N-{2-[4-(4-AMINOBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE: Similar structure but with an amino group instead of a nitro group.
N’-(4-METHYLPHENYL)-N-{2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in N’-(4-METHYLPHENYL)-N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE imparts unique chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form reactive intermediates, making this compound particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C22H25N5O5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N'-(4-methylphenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H25N5O5/c1-16-2-6-18(7-3-16)24-21(29)20(28)23-10-11-25-12-14-26(15-13-25)22(30)17-4-8-19(9-5-17)27(31)32/h2-9H,10-15H2,1H3,(H,23,28)(H,24,29) |
InChI Key |
UQXGYXARQFBBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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